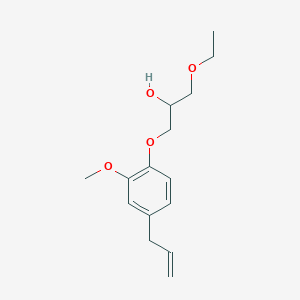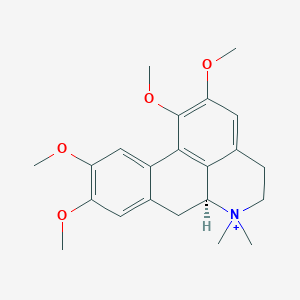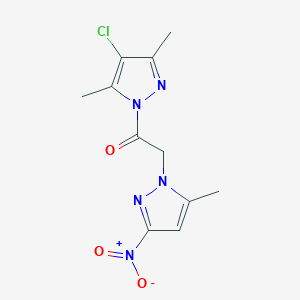![molecular formula C26H29N3O4S B1223667 N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)
N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
Research has explored the synthesis and characterization of various sulfanilamide derivatives, including their thermal properties and antimicrobial activities. Notably, sulfanilamide derivatives like N-[4-(phenylsulfamoyl)phenyl]acetamide, N-[4-(phenylsulfamoyl)phenyl]benzamide, and others were synthesized and characterized using methods such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–Visible (UV–Vis) spectra. Their crystal structures were determined using X-ray diffraction (XRD), and their thermal properties were assessed using methods like Thermogravimetric (TG) and differential scanning calorimetric (DSC) methods. However, these derivatives did not exhibit significant antimicrobial activity (Lahtinen et al., 2014).
Optimization of Synthesis Conditions
Biological and Antimicrobial Studies
Anticancer Activities
Research has revealed that certain 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety exhibit potent cytotoxic activity against various human cancer cell lines. Compounds were evaluated for their cytotoxic activity, and some showed remarkable results, particularly inducing apoptosis and arresting the cell cycle at the G1 phase in cancer cells (Ravichandiran et al., 2019).
Photosensitizing Properties for Cancer Treatment
A study synthesized and characterized new benzenesulfonamide derivative groups containing schiff base, which showed promising photosensitizing properties. These properties are crucial for photodynamic therapy applications in treating cancer. The compounds exhibited high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potential agents for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Synthesis of Conformationally Rigid Analogs for Antiproliferative Effects
Antiproliferative Effects on Cancer Cells
Researchers have synthesized phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffold and evaluated their antiproliferative effects on cancer cells, demonstrating competitive activities against standard treatments. Specific compounds exhibited potent activities on melanoma and hematopoietic cell lines, indicating their potential as Raf kinases inhibitors and melanoma therapeutics (Hyangmi Kim et al., 2011).
Eigenschaften
Molekularformel |
C26H29N3O4S |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
N-[2,5-diethoxy-4-[(3-methoxyphenyl)carbamothioylamino]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C26H29N3O4S/c1-5-32-23-16-22(29-26(34)27-19-8-7-9-20(14-19)31-4)24(33-6-2)15-21(23)28-25(30)18-12-10-17(3)11-13-18/h7-16H,5-6H2,1-4H3,(H,28,30)(H2,27,29,34) |
InChI-Schlüssel |
PAIZXMTYRRASII-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)NC(=S)NC3=CC(=CC=C3)OC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)NC(=S)NC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1223586.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide](/img/structure/B1223591.png)

![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]-4-methoxybenzamide](/img/structure/B1223593.png)
![N'-[2-(4-bromo-2-methylphenoxy)-1-oxoethyl]-2-pyrazinecarbohydrazide](/img/structure/B1223594.png)
![N2,N2-dimethyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223595.png)

![N-[[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]methyl]-1-phenylmethanamine](/img/structure/B1223597.png)
![3-[2-(2-Naphthalenylsulfonyl)-1-oxoethyl]-1-benzopyran-2-one](/img/structure/B1223598.png)


![2-[(Benzoylamino)methyl]-3,4,6-trichlorophenyl 4-nitrobenzoate](/img/structure/B1223607.png)